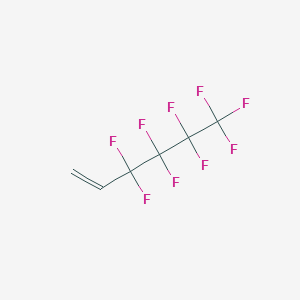

3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene

Description

The exact mass of the compound 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 4.36 mg/l at 25 °c (est)solubility in water: none. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Fluorinated - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F9/c1-2-3(7,8)4(9,10)5(11,12)6(13,14)15/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVEUEBXMTMZVSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F9CH=CH2, C6H3F9 | |

| Record name | 1-Hexene, 3,3,4,4,5,5,6,6,6-nonafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047575 | |

| Record name | (Perfluorobutyl)ethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with an ethereal odor;, COLOURLESS LIQUID. | |

| Record name | 1-Hexene, 3,3,4,4,5,5,6,6,6-nonafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorobutyl ethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1361 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PERFLUOROBUTYLETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1697 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

58 °C | |

| Record name | Perfluorobutyl ethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7917 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PERFLUOROBUTYLETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1697 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

-17 °C c.c. | |

| Record name | PERFLUOROBUTYLETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1697 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | PERFLUOROBUTYLETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1697 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.4 g/L, Relative density of the vapor/air-mixture = 3.3 at 20 °C (air = 1), 1.4 g/l, Relative density of the vapour/air-mixture at 20 °C (air = 1): 3.3 | |

| Record name | Perfluorobutyl ethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7917 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PERFLUOROBUTYLETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1697 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

8.5 (Air = 1), Relative vapor density (air = 1): 8.5 | |

| Record name | Perfluorobutyl ethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7917 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PERFLUOROBUTYLETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1697 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

238.0 [mmHg], 31.7 kPa at 20 °C (238 mm Hg at 20 °C), Vapor pressure, kPa at 20 °C: 31.7 | |

| Record name | Perfluorobutyl ethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1361 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Perfluorobutyl ethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7917 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PERFLUOROBUTYLETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1697 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

19430-93-4 | |

| Record name | (Perfluorobutyl)ethylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19430-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorobutylethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019430934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexene, 3,3,4,4,5,5,6,6,6-nonafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Perfluorobutyl)ethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4,5,5,6,6,6-nonafluorohexene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Perfluorobutylethylene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86ZS98WVU7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Perfluorobutyl ethylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7917 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PERFLUOROBUTYLETHYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1697 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structure of 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene. Due to the limited availability of detailed experimental data in publicly accessible literature, this document focuses on its known properties, structural information, and predicted spectroscopic characteristics based on established principles of organic chemistry and spectroscopy.

Chemical Identity and Physical Properties

This compound is a fluorinated alkene with the chemical formula C₆H₃F₉.[1] It is also known by several synonyms, including (Perfluorobutyl)ethylene and 1H,1H,2H-Perfluoro-1-hexene.[1] The presence of the highly electronegative fluorine atoms significantly influences its physical and chemical properties.

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₃F₉ | [1] |

| Molecular Weight | 246.08 g/mol | [2] |

| CAS Number | 19430-93-4 | [1] |

| Appearance | Colorless to light yellow to light red clear liquid | |

| Density | 1.452 g/mL at 25°C | [3] |

| Boiling Point | 59-60 °C | [3] |

| Flash Point | 1°F | [3] |

| Purity | >98.0% (GC) |

Chemical Structure

The structure of this compound consists of a six-carbon chain with a double bond between the first and second carbon atoms (a terminal alkene). The carbons at positions 3, 4, 5, and 6 are heavily fluorinated.

-

SMILES: C=CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F[4]

-

InChI: InChI=1S/C6H3F9/c1-2-3(7,8)4(9,10)5(11,12)6(13,14)15/h2H,1H2[3]

The molecule's structure, with a reactive double bond and a bulky, electron-withdrawing perfluorobutyl group, suggests it could be a useful intermediate in organic synthesis.

Spectroscopic Characterization (Predicted)

3.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the three protons on the vinyl group. Due to coupling with each other and potentially with the fluorine atoms on the adjacent carbon, these signals would likely appear as complex multiplets in the typical alkene region of the spectrum.

3.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum should display six distinct signals for the six carbon atoms, as they are in different chemical environments.[5][6][7] The carbons of the double bond would appear in the alkene region (around 100-150 ppm), while the highly fluorinated carbons would be significantly shifted and show complex splitting patterns due to C-F coupling.

3.3. ¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful technique for characterizing fluorinated compounds.[4][8][9] The spectrum of this compound would be expected to show multiple signals corresponding to the different fluorine environments. The CF₃ group would likely appear as a triplet, while the CF₂ groups would exhibit more complex splitting patterns due to coupling with neighboring fluorine and hydrogen atoms. The wide chemical shift range of ¹⁹F NMR would allow for clear resolution of these signals.

3.4. Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the C=C stretch of the alkene (around 1640-1680 cm⁻¹) and the =C-H stretch (around 3000-3100 cm⁻¹).[3][10][11] Strong absorption bands corresponding to the C-F stretching vibrations would also be prominent, typically in the region of 1000-1400 cm⁻¹.

3.5. Mass Spectrometry

In a mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to the molecular weight of the compound (246.08).[12] Common fragmentation patterns would likely involve the loss of fluorine atoms or small fluorinated fragments, as well as cleavage of the carbon-carbon bonds.

Experimental Protocols

Safety and Handling

This compound is classified as a highly flammable liquid and vapor. Vapors may form explosive mixtures with air. It is recommended to handle this chemical in a well-ventilated area, away from heat, sparks, and open flames. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.

Potential Applications

While specific applications in drug development are not documented, fluorinated organic compounds are of significant interest in medicinal chemistry. The introduction of fluorine can alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The vinyl group in this compound provides a reactive handle for further chemical modifications, making it a potential building block for the synthesis of more complex fluorinated molecules for pharmaceutical or agrochemical research.

Logical Workflow for Chemical Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of a novel chemical compound like this compound.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 12. Mass Spectrometry [www2.chemistry.msu.edu]

An In-Depth Technical Guide to the Synthesis and Preparation of 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for preparing 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene, a valuable fluorinated building block in chemical synthesis. This document details two primary methodologies, presenting quantitative data in structured tables, providing explicit experimental protocols, and visualizing the workflows for enhanced clarity.

Introduction

This compound, also known by its synonyms (perfluorobutyl)ethylene and 1H,1H,2H-perfluoro-1-hexene, is a fluorinated olefin of significant interest in materials science and medicinal chemistry. Its unique electronic properties and the presence of a reactive double bond make it a versatile precursor for the synthesis of fluoropolymers and complex organic molecules. This guide explores two distinct and effective methods for its preparation: a direct one-step synthesis via cleavage of silane precursors and a two-step route involving the addition of a perfluoroalkyl iodide to ethylene followed by an elimination reaction.

Physicochemical Data

A summary of the key physicochemical properties of the target compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₆H₃F₉ |

| Molecular Weight | 246.07 g/mol |

| CAS Number | 19430-93-4 |

| Boiling Point | 59-60 °C |

| Density | 1.452 g/mL at 25 °C |

Synthetic Methodologies

Two principal synthetic routes for this compound are detailed below.

Route 1: Tetrabutylammonium Fluoride (TBAF) Assisted Cleavage of Silane Precursors

This direct, one-step method provides high yields and purity of the desired product through the cleavage of specifically designed siloxane or silane precursors.

Experimental Protocol:

A general procedure for this method is as follows:

-

In a round-bottom flask equipped for distillation, place the α-iodoethylsiloxane (e.g., 4.39 g, 5.0 mmol), alkenylsiloxane, or alkenylfluorosilane precursor.

-

Add tetrabutylammonium fluoride trihydrate (TBAF·3H₂O) (e.g., 4.73 g, 15 mmol) and N,N-dimethylformamide (DMF) (10 mL).

-

The mixture is then stirred and heated to 100 °C using an oil bath.

-

The evolution of this compound begins immediately, and the product is collected by distillation. The distillation is typically complete within 30 minutes.

Quantitative Data for Route 1:

| Precursor | Yield (%) | Purity (GC) (%) |

| α-iodoethylsiloxane | 89 | 98 |

| Alkenylsiloxane | 75 | 98 |

| Alkenylfluorosilane | 73 | 98 |

Logical Workflow for Route 1:

Route 2: Two-Step Synthesis via Perfluoroalkylethyl Iodide

This method involves two distinct steps: the initial formation of a perfluoroalkylethyl iodide intermediate, followed by dehydroiodination to yield the final alkene product.

Step 1: Free-Radical Addition of Perfluorobutyl Iodide to Ethylene

This step involves the telomerization of ethylene with perfluorobutyl iodide to generate the intermediate, 1-iodo-3,3,4,4,5,5,6,6,6-nonafluorohexane.

Experimental Protocol for Step 1:

-

A pressure reactor is charged with perfluorobutyl iodide (C₄F₉I).

-

An initiator, such as a peroxide (e.g., benzoyl peroxide), is added.

-

The reactor is sealed and pressurized with ethylene gas.

-

The reaction mixture is heated to a temperature typically ranging from 50 to 100 °C for several hours.

-

After cooling and venting the excess ethylene, the crude product, 1-iodo-3,3,4,4,5,5,6,6,6-nonafluorohexane, is purified by distillation.

Step 2: Dehydroiodination of 1-iodo-3,3,4,4,5,5,6,6,6-nonafluorohexane

The elimination of hydrogen iodide from the intermediate yields the desired this compound.

Experimental Protocol for Step 2:

-

In a round-bottom flask, the purified 1-iodo-3,3,4,4,5,5,6,6,6-nonafluorohexane from Step 1 is dissolved in a suitable solvent, such as ethanol or tert-butanol.

-

A strong base, typically potassium hydroxide (KOH) or a non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU), is added to the solution.

-

The reaction mixture is heated to reflux for a period of 1 to 4 hours.

-

The progress of the reaction can be monitored by gas chromatography (GC).

-

Upon completion, the mixture is cooled, and the product is isolated by extraction and subsequent distillation.

Quantitative Data for Route 2:

| Step | Reactants | Key Conditions | Typical Yield (%) |

| 1. Addition | C₄F₉I, Ethylene, Peroxide Initiator | 50-100 °C, High Pressure | 70-90 |

| 2. Elimination | C₄F₉CH₂CH₂I, KOH or DBU | Reflux in Alcohol | 80-95 |

Logical Workflow for Route 2:

Conclusion

This guide has outlined two robust methods for the synthesis of this compound. The choice of synthetic route will depend on the availability of starting materials, desired scale of production, and laboratory capabilities. The TBAF-assisted cleavage offers a direct and high-yielding one-step process, while the two-step addition-elimination pathway provides a more classical and potentially more scalable approach from readily available precursors. Both methods are effective in producing this important fluorinated olefin for further application in research and development.

Spectroscopic Analysis of 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract:

This technical guide provides a theoretical framework for the spectroscopic characterization of 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene. Due to the limited availability of public domain spectral data for this specific compound, this document focuses on the predicted spectroscopic features based on its chemical structure and established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also presented to aid researchers in their analytical endeavors.

Introduction

This compound is a fluorinated alkene of interest in various fields, including materials science and as a potential building block in medicinal chemistry. The presence of a perfluoroalkyl chain and a terminal double bond imparts unique electronic and physical properties to the molecule. Accurate spectroscopic characterization is paramount for its identification, purity assessment, and the elucidation of its role in chemical reactions. This guide outlines the expected spectroscopic signatures and provides standardized methodologies for their acquisition.

Predicted Spectroscopic Data

Predicted ¹H NMR Data (in CDCl₃)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| =CH₂ | 5.0 - 6.0 | ddt | J(H-H_trans) ≈ 17, J(H-H_cis) ≈ 10, J(H-F) ≈ 2 |

| =CH | 5.8 - 6.5 | m | - |

Note: The vinyl protons will exhibit complex splitting patterns due to geminal, cis/trans, and vicinal couplings to each other and to the fluorine atoms on the adjacent carbon.

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C1 (=CH₂) | 115 - 125 |

| C2 (=CH) | 130 - 140 |

| C3 (-CF₂-) | 110 - 120 (t) |

| C4 (-CF₂-) | 110 - 120 (t) |

| C5 (-CF₂-) | 110 - 120 (t) |

| C6 (-CF₃) | 115 - 125 (q) |

Note: The carbon signals of the fluorinated alkyl chain will appear as multiplets due to carbon-fluorine coupling.

Predicted ¹⁹F NMR Data (in CDCl₃, referenced to CFCl₃)

| Fluorine Atoms | Chemical Shift (δ, ppm) | Multiplicity |

| -CF₂- (at C3) | -110 to -115 | t |

| -CF₂- (at C4) | -120 to -125 | m |

| -CF₂- (at C5) | -125 to -130 | m |

| -CF₃ (at C6) | -80 to -85 | t |

Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| =C-H stretch | 3080 - 3140 | Medium |

| C=C stretch | 1640 - 1680 | Medium-Weak |

| C-F stretch | 1100 - 1350 | Strong |

| =C-H bend | 910 - 990 | Strong |

Predicted Mass Spectrometry (MS) Data

| Ion Type | Predicted m/z | Notes |

| Molecular Ion [M]⁺ | 246.02 | Corresponding to C₆H₃F₉ |

| [M-F]⁺ | 227 | Loss of a fluorine atom |

| [M-CF₃]⁺ | 177 | Loss of the trifluoromethyl group |

| [C₄F₉]⁺ | 219 | Perfluorobutyl cation |

| [C₃F₇]⁺ | 169 | Heptafluoropropyl cation |

| [C₂F₅]⁺ | 119 | Pentafluoroethyl cation |

| [CF₃]⁺ | 69 | Trifluoromethyl cation (often a prominent peak) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the molecular structure.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

Use a standard ¹⁹F pulse program. A reference compound such as trifluorotoluene or hexafluorobenzene may be used as an external standard if the spectrometer is not calibrated to an internal reference.

-

-

Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups present in the molecule.

Methodology:

-

Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be obtained neat. Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Obtain a background spectrum of the clean salt plates.

-

Place the sample-loaded plates in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Due to its volatility, this compound is ideally suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 40) to a value above the expected molecular weight (e.g., 300).

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel compound like this compound.

Physical properties of 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene, a fluorinated alkene, is a compound of significant interest in the fields of materials science and synthetic chemistry. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This guide provides a detailed overview of the key physical properties of this compound, specifically its boiling point and density, along with the experimental methodologies for their determination.

Core Physical Properties

The physical characteristics of this compound are primarily dictated by the presence of the highly electronegative fluorine atoms, which create strong carbon-fluorine bonds and influence intermolecular forces.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below.

| Physical Property | Value |

| Boiling Point | 58 - 60 °C |

| Density | 1.452 g/mL at 25 °C |

Experimental Protocols

Accurate determination of physical properties is crucial for the application and handling of chemical compounds. The following sections detail the standard methodologies for measuring the boiling point and density of volatile liquids like this compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a volatile, flammable liquid such as this compound, several methods can be employed.

Distillation Method:

A common and accurate method for determining the boiling point of a liquid is through simple distillation.[1][2]

-

Apparatus Setup: A distillation flask is filled with a small volume (e.g., 5 mL) of this compound, along with a boiling chip to ensure smooth boiling. The flask is connected to a condenser, and a thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises and surrounds the thermometer bulb.

-

Temperature Reading: The temperature is recorded when it stabilizes, which indicates that the vapor and liquid are in equilibrium. This stable temperature is the boiling point of the substance. It is important to also record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.[2]

Micro-Boiling Point Determination (Thiele Tube Method):

For smaller sample quantities, the Thiele tube method is a suitable alternative.[3][4]

-

Sample Preparation: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.

-

Heating: The fusion tube assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heat is then removed. The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[3]

Density Determination

Density is a fundamental physical property defined as the mass per unit volume of a substance.

Direct Measurement Method:

-

Mass Measurement: An empty, dry graduated cylinder or pycnometer (density bottle) is weighed on an analytical balance.[5]

-

Volume Measurement: A known volume of this compound is added to the graduated cylinder. The volume is read from the bottom of the meniscus. If using a pycnometer, it is filled to its calibrated volume.

-

Final Mass Measurement: The container with the liquid is reweighed.

-

Calculation: The density is calculated by dividing the mass of the liquid (final mass minus initial mass) by its volume. For accuracy, this procedure should be repeated multiple times, and the average value taken.[5][6] The temperature at which the measurement is made should always be recorded, as density is temperature-dependent.

Synthesis Workflow

This compound is typically synthesized through a telomerization process. This involves the reaction of a "telogen" (a perfluoroalkyl iodide) with a "taxogen" (an alkene, in this case, ethylene), followed by dehydrohalogenation. The following diagram illustrates a generalized workflow for its synthesis.

Caption: Generalized synthesis workflow for this compound.

References

- 1. vernier.com [vernier.com]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene (CAS: 19430-93-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, safety and handling, and potential applications of 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene. Due to the limited availability of detailed experimental protocols and specific biological data for this compound in publicly accessible literature, this guide focuses on consolidating the known physicochemical data and discussing the broader context of perfluoroalkyl alkenes in relevant research fields.

Chemical and Physical Properties

This compound, also known by synonyms such as (Perfluorobutyl)ethylene, is a fluorinated alkene with the chemical formula C₆H₃F₉.[1][2][3] Its structure features a terminal double bond and a perfluorinated butyl chain, which impart unique properties to the molecule. It is a colorless liquid under standard conditions.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 19430-93-4 | [2][3][4] |

| Molecular Formula | C₆H₃F₉ | [1][2][3] |

| Molecular Weight | 246.08 g/mol | [4] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 59-60 °C | |

| Density | 1.452 g/mL at 25 °C | |

| Flash Point | -16.1 °C | |

| Solubility | Insoluble in water. Soluble in acetone, MEK, and trichloroethylene. | |

| Vapor Pressure | 238 mmHg at 25 °C | |

| Refractive Index | 1.300 at 20 °C |

Spectroscopic Data

Detailed, publicly available spectra for this compound are limited. However, based on its chemical structure, the expected spectroscopic features are outlined below.

2.1. 1H NMR Spectroscopy

The 1H NMR spectrum is expected to show signals corresponding to the three vinyl protons. The chemical shifts and coupling patterns will be influenced by the strongly electron-withdrawing perfluoroalkyl group.

2.2. 13C NMR Spectroscopy

The 13C NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule.[5][6][7][8] The carbons in the perfluorinated chain will exhibit characteristic chemical shifts and may show coupling to fluorine.

2.3. 19F NMR Spectroscopy

19F NMR is a crucial technique for characterizing this compound.[9] The spectrum is expected to show distinct signals for the CF₃ and the three different CF₂ groups, with characteristic chemical shifts and fluorine-fluorine coupling patterns.

2.4. Infrared (IR) Spectroscopy

The IR spectrum of this compound is available on PubChem.[1] Key expected absorptions include C-H stretching from the vinyl group, C=C stretching of the alkene, and strong C-F stretching bands characteristic of perfluorinated compounds.

2.5. Mass Spectrometry

The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of a perfluoroalkyl alkene, including the loss of fluorine atoms and fragments from the perfluorobutyl chain.

Synthesis and Reactivity

3.1. Synthesis

3.2. Reactivity

The reactivity of this compound is dominated by its two key functional groups: the terminal alkene and the perfluoroalkyl chain.

-

Alkene Reactivity: The double bond can undergo typical alkene reactions such as addition, oxidation, and polymerization. The presence of the bulky and highly electronegative perfluoroalkyl group can influence the regioselectivity and stereoselectivity of these reactions.

-

Perfluoroalkyl Group Influence: The C-F bond is exceptionally strong, making the perfluoroalkyl chain chemically robust and thermally stable. This group significantly impacts the molecule's lipophilicity and electronic properties.[10][11][12]

Applications in Research and Drug Development

The incorporation of perfluoroalkyl chains into organic molecules is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, bioavailability, and binding affinity.[10][11][13] While specific applications of this compound in drug development are not documented in the available literature, its structure makes it a potentially valuable building block.

Potential Research Applications:

-

Monomer for Fluoropolymers: This compound can be used as a monomer or co-monomer to produce fluorinated polymers with specialized properties, such as chemical resistance and low surface energy.

-

Intermediate in Organic Synthesis: It can serve as a precursor for the synthesis of more complex fluorinated molecules through functionalization of the double bond.

-

Scaffold for Bioactive Molecules: The perfluorobutyl ethylene moiety can be incorporated into larger molecules to modulate their biological activity. The unique properties of the perfluoroalkyl group can be exploited in the design of novel therapeutic agents and agrochemicals.[14]

Safety and Handling

This compound is a flammable liquid and vapor.[15][16] It may cause skin and eye irritation and may be harmful if inhaled.[15][17]

Table 2: GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | Highly flammable liquid and vapor |

| Skin Corrosion/Irritation | 2 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | May cause respiratory irritation |

Handling Precautions:

-

Keep away from heat, sparks, open flames, and hot surfaces.[16][17]

-

Use in a well-ventilated area.[17]

-

Wear protective gloves, eye protection, and face protection.[17]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[17]

-

Ground and bond container and receiving equipment to prevent static discharge.[17]

First Aid Measures:

-

Inhalation: Move person to fresh air. If not breathing, give artificial respiration. Consult a physician.[18]

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.[18]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[18]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[18]

Logical Relationships and Workflows

Due to the absence of specific experimental workflows or signaling pathway data for this compound, the following diagram illustrates a general logical workflow for the potential utilization of this compound in a research and development context.

Caption: General workflow from synthesis to potential applications of this compound.

This diagram outlines the logical progression from the synthesis and purification of the target compound, through its detailed characterization, to its potential applications in polymer science and as a building block for new chemical entities that could undergo biological evaluation.

References

- 1. 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexene | C4F9CH=CH2 | CID 88054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. par.nsf.gov [par.nsf.gov]

- 3. This compound | CAS 19430-93-4 [matrix-fine-chemicals.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. Medicinal applications of perfluoroalkylated chain-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. α-Perfluoroalkyl-β-alkynylation of alkenes via radical alkynyl migration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Photocatalytic hydrofluoroalkylation of alkenes with carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chemists Unlock the Potential of Fluoroalkenes | Technology Networks [technologynetworks.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. airgas.com [airgas.com]

- 17. fishersci.com [fishersci.com]

- 18. Page loading... [wap.guidechem.com]

In-depth Technical Guide: 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene and its Synonyms in Advanced Biomedical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene, a fluorinated alkene with significant potential in the development of advanced biomedical materials. We will delve into its chemical synonyms, physicochemical properties, and its burgeoning role in the creation of biocompatible polymers for drug delivery and medical device coatings. This document is intended to be a core resource, offering detailed information for researchers and professionals in the field.

Chemical Identity and Synonyms

This compound is a highly fluorinated alpha-olefin. Its unique structure, featuring a perfluorobutyl group attached to an ethylene moiety, imparts desirable properties for biomedical applications. The compound is known by several synonyms, which are crucial to identify when conducting literature and patent searches.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Identifier |

| IUPAC Name | This compound |

| Common Synonym | (Perfluorobutyl)ethylene |

| CAS Number | 19430-93-4 |

| Other Names | 1H,1H,2H-Nonafluoro-1-hexene, Zonyl® PFBE, Nonafluorobutylethene, Perfluorobutylethylene |

Physicochemical Properties

The extensive fluorination of this compound results in a unique combination of physical and chemical properties. These properties are fundamental to its utility in creating stable and inert polymeric materials for biomedical use.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C6H3F9 | [1] |

| Molecular Weight | 246.07 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 59-60 °C | [3] |

| Density | 1.452 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.3 | [3] |

| Flash Point | 1 °F | [3] |

| Water Solubility | 15.6 mg/L at 20 °C | [3] |

| Vapor Pressure | 20 kPa at 20 °C | [3] |

Role in Biomedical Polymers and Drug Delivery

Fluorinated polymers are increasingly utilized in the medical field due to their exceptional biocompatibility, chemical inertness, and unique surface properties. While direct applications of this compound in specific signaling pathways are not yet extensively documented in publicly available literature, its role as a monomer in creating advanced biomedical materials is an active area of research and development.

Polymers derived from or incorporating (perfluorobutyl)ethylene are being explored for:

-

Medical Device Coatings: The hydrophobic and oleophobic nature of fluoropolymers makes them ideal for coating medical devices such as catheters and stents.[4][5] These coatings can reduce friction, prevent biofouling, and improve the overall biocompatibility of the device.

-

Drug Delivery Systems: The controlled release of therapeutic agents is a cornerstone of modern pharmacology. Fluoropolymers can be engineered to create matrices for sustained drug elution.[4] The inertness of the polymer backbone ensures that it does not interfere with the therapeutic activity of the encapsulated drug.

-

Biocompatible and Biostable Implants: The high strength and durability of certain fluoropolymers make them suitable for use in long-term implantable devices.[5][6]

The logical workflow for developing a biomedical application using this monomer can be visualized as follows:

Experimental Protocols: A Focus on Polymerization

Detailed experimental protocols for the synthesis of this compound are often proprietary. However, the general principles of its use in polymerization to form copolymers for biomedical applications can be outlined. A common approach involves copolymerizing it with other monomers to tailor the final properties of the polymer. For instance, its copolymerization with ethene and tetrafluoroethene is known.[7][8][9]

While a specific, detailed experimental protocol for the polymerization of this compound for a biomedical application is not available in the public domain, a general procedure for the emulsion polymerization of fluorinated alkenes can be adapted.

General Emulsion Copolymerization Protocol (Illustrative)

-

Materials:

-

This compound (monomer)

-

Co-monomer(s) (e.g., tetrafluoroethylene, vinylidene fluoride)

-

Deionized water

-

Fluorinated surfactant (e.g., ammonium perfluorooctanoate - APFO)

-

Initiator (e.g., ammonium persulfate - APS)

-

Buffer (e.g., sodium bicarbonate)

-

-

Procedure:

-

A high-pressure stainless-steel reactor is charged with deionized water, a fluorinated surfactant, and a buffer.

-

The reactor is purged with an inert gas (e.g., argon or nitrogen) to remove oxygen.

-

The liquid monomers, including this compound, are added to the reactor.

-

Gaseous co-monomers, if any, are then charged to the desired pressure.

-

The reactor is heated to the desired polymerization temperature (typically 50-80 °C).

-

An aqueous solution of the initiator is injected to start the polymerization.

-

The reaction pressure is maintained by the continuous or intermittent addition of gaseous co-monomers.

-

After the desired reaction time or monomer conversion, the reactor is cooled, and any unreacted gaseous monomers are vented.

-

The resulting polymer latex is discharged from the reactor.

-

The polymer is coagulated, washed, and dried to yield the final copolymer resin.

-

This protocol is a generalized representation and would require significant optimization for any specific application.

Signaling Pathways and Biological Interactions

Currently, there is a lack of specific research in the public domain detailing the direct interaction of polymers derived from this compound with specific cellular signaling pathways. The primary focus of research on fluoropolymers in a biological context has been on their inertness and biocompatibility.

The general understanding is that the high stability of the carbon-fluorine bond and the low surface energy of fluoropolymers minimize interactions with biological molecules such as proteins and cells. This lack of interaction is what contributes to their excellent biocompatibility.

The logical relationship for the biological evaluation of a new polymer based on this monomer is outlined below.

Future research will likely focus on creating "smart" fluoropolymers by copolymerizing (perfluorobutyl)ethylene with functional monomers that can interact with specific biological targets or respond to changes in the physiological environment.

Conclusion

This compound is a valuable monomer for the synthesis of advanced fluoropolymers for biomedical applications. Its unique physicochemical properties contribute to the development of biocompatible, biostable, and functional materials for drug delivery and medical device coatings. While the direct impact of this compound on cellular signaling pathways is an area requiring further investigation, its role as a building block for inert and high-performance biomedical polymers is well-established in the broader context of fluoropolymer research. This guide provides a foundational understanding for researchers and professionals seeking to leverage the potential of this versatile fluorinated alkene.

References

- 1. 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexene | Elex Biotech LLC [elexbiotech.com]

- 2. Living supramolecular polymerization of fluorinated cyclohexanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US9150570B2 - Synthesis of heterocyclic compounds - Google Patents [patents.google.com]

- 4. US20140105955A1 - Thermoplastic fluoropolymer-coated medical devices - Google Patents [patents.google.com]

- 5. US20060041091A1 - Thermoplastic copolymer of tetrafluoroethylene and perfluoromethyl vinyl ether and medical devices employing the copolymer - Google Patents [patents.google.com]

- 6. Thermoplastic copolymer of tetrafluoroethylene and perfluoromethyl vinyl ether and medical devices employing the copolymer - Eureka | Patsnap [eureka.patsnap.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 1-Hexene, 3,3,4,4,5,5,6,6,6-nonafluoro-, polymer with ethene and tetrafluoroethene - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

Reactivity of the Double Bond in 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene (NFH) is a fluorinated alkene of significant interest in polymer science and as a potential building block in organic synthesis. The presence of a highly electron-withdrawing nonafluorohexyl group dramatically influences the electronic properties of the terminal double bond, differentiating its reactivity from that of non-fluorinated analogs. This technical guide provides a comprehensive overview of the expected reactivity of the double bond in NFH, drawing upon established principles of fluoroalkene chemistry. It covers the anticipated behavior in electrophilic, nucleophilic, and radical additions, as well as cycloaddition reactions. While specific, peer-reviewed studies on the detailed reaction parameters for NFH are limited in publicly accessible literature, this guide offers a theoretical framework and generalized experimental protocols to inform research and development efforts.

Introduction: The Influence of the Nonafluorohexyl Group

The reactivity of an alkene is primarily dictated by the electron density of its π-bond. In typical alkenes, the double bond is electron-rich and readily participates in electrophilic addition reactions. However, in the case of this compound, the powerful inductive effect of the nine fluorine atoms creates a strong dipole moment, pulling electron density away from the double bond. This electron-deficient character is a defining feature of its reactivity.

Key Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 19430-93-4 |

| Molecular Formula | C₆H₃F₉ |

| Molecular Weight | 246.08 g/mol |

| Boiling Point | 59-60 °C |

| Density | 1.452 g/mL at 25 °C |

Reactivity Profile of the Double Bond

The electron-deficient nature of the double bond in NFH suggests a departure from typical alkene reactivity. The following sections outline the expected reaction pathways.

Nucleophilic Addition

A key consequence of the electron-withdrawing nonafluorohexyl group is the increased susceptibility of the double bond to nucleophilic attack.[1] This is in stark contrast to non-fluorinated alkenes, which are generally unreactive towards nucleophiles unless activated by adjacent electron-withdrawing groups (as in α,β-unsaturated carbonyls).

The reaction is expected to proceed via an addition-elimination mechanism or direct addition, depending on the nucleophile and reaction conditions. Soft nucleophiles are generally more effective in attacking the β-carbon of the double bond.

Caption: Generalized pathway for nucleophilic addition to NFH.

Generic Experimental Protocol for Nucleophilic Addition:

-

To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMF) under an inert atmosphere (N₂ or Ar), add the nucleophile (1.1 eq).

-

The reaction mixture may be stirred at room temperature or heated depending on the reactivity of the nucleophile.

-

Monitor the reaction progress by GC-MS or TLC.

-

Upon completion, quench the reaction with a suitable proton source (e.g., water, saturated NH₄Cl solution).

-

Extract the product with an organic solvent, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

Radical Addition

Radical additions to alkenes are a versatile method for C-C and C-X bond formation. In the case of NFH, the addition of a radical species to the double bond is expected to be a viable reaction pathway. The regioselectivity of the addition will be influenced by the stability of the resulting radical intermediate. Addition of the radical to the terminal CH₂ group would lead to a more stable secondary radical adjacent to the electron-withdrawing C₄F₉ group.

Caption: Workflow for a radical chain addition to NFH.

Generic Experimental Protocol for Radical Addition:

-

Dissolve this compound (1.0 eq) and the radical precursor (e.g., an alkyl halide) in a degassed solvent (e.g., benzene, chlorobenzene).

-

Add a radical initiator (e.g., AIBN, benzoyl peroxide) in a catalytic amount.

-

Heat the reaction mixture to the decomposition temperature of the initiator (typically 80-100 °C for AIBN).

-

Monitor the reaction by GC-MS.

-

Upon consumption of the starting material, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the product by distillation or chromatography.

Electrophilic Addition

Due to the electron-deficient nature of the double bond, electrophilic additions to NFH are expected to be significantly slower compared to their non-fluorinated counterparts.[2] Strong electrophiles and/or harsh reaction conditions may be necessary to induce a reaction. The regioselectivity is predicted by the stability of the carbocation intermediate. Protonation of the terminal CH₂ group would lead to a secondary carbocation. The stability of this carbocation is, however, diminished by the adjacent electron-withdrawing C₄F₉ group. This may lead to competing reaction pathways or rearrangements.

Caption: Logical flow of an electrophilic addition reaction with NFH.

Generic Experimental Protocol for Electrophilic Addition (e.g., Hydrohalogenation):

-

In a pressure-resistant vessel, dissolve this compound in a non-nucleophilic solvent (e.g., dichloromethane, nitromethane) at low temperature (e.g., -78 °C).

-

Bubble a dry hydrogen halide gas (e.g., HBr, HCl) through the solution or add a solution of the acid.

-

Allow the reaction to slowly warm to room temperature while stirring.

-

Monitor the reaction by ¹⁹F NMR or GC-MS.

-

Carefully quench any excess acid with a base (e.g., saturated NaHCO₃ solution).

-

Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate to obtain the crude product.

-

Purify by distillation.

Cycloaddition Reactions

The electron-deficient double bond of NFH makes it a potentially good dienophile in Diels-Alder reactions, particularly with electron-rich dienes.[3] The periselectivity and stereoselectivity of such reactions would be of significant synthetic interest. Other cycloadditions, such as [2+2] cycloadditions, may also be possible, potentially under photochemical conditions.

Polymerization

One of the most well-documented reactions of this compound is its copolymerization with other alkenes, such as ethene and tetrafluoroethene.[4][5][6] This reactivity underscores the ability of the double bond to participate in chain-growth polymerization, typically initiated by radical species. These polymers are valued for their chemical resistance, thermal stability, and low surface energy.

Applications in Drug Development

While direct applications of this compound in drug development are not widely reported, its potential as a building block for introducing the C₄F₉ moiety into organic molecules is noteworthy. The incorporation of highly fluorinated chains can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug candidate by enhancing metabolic stability, lipophilicity, and binding affinity. The reactions outlined in this guide provide potential pathways for the synthesis of novel, fluorinated drug intermediates.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 1-Hexene, 3,3,4,4,5,5,6,6,6-nonafluoro-, polymer with ethene and tetrafluoroethene - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

An In-depth Technical Guide to the Thermal and Chemical Stability of 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal and chemical stability of 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene (NFH), a fluorinated alkene of significant interest in materials science and potentially as a building block in synthetic chemistry. This document collates available physicochemical data, outlines detailed experimental protocols for stability assessment, and presents logical workflows for its evaluation. Due to the presence of a perfluoroalkyl group, NFH exhibits unique electronic properties that influence its reactivity and thermal robustness, making a thorough understanding of its stability profile crucial for its application.

Introduction

This compound, with the CAS number 19430-93-4, is a volatile, highly flammable liquid.[1] Its structure, featuring a terminal double bond and a C4F9 perfluoroalkyl chain, imparts a combination of high chemical inertness in certain contexts and specific reactivity at the double bond. The strong electron-withdrawing nature of the perfluoroalkyl group is expected to significantly decrease the electron density of the C=C bond, thereby influencing its susceptibility to electrophilic and nucleophilic attack, as well as its thermal decomposition pathway. This guide aims to provide a detailed technical resource for professionals working with or considering the use of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₃F₉ | [2] |

| Molecular Weight | 246.08 g/mol | [2] |

| Appearance | Colorless to light yellow/red liquid | [3] |

| Boiling Point | 59-60 °C | [4] |

| Density | 1.452 g/mL at 25 °C | [4] |

| Flash Point | -17 °C (closed cup) | [4] |

| Solubility in Water | 15.6 mg/L at 20 °C | [4] |

| Vapor Pressure | 20 kPa at 20 °C | [4] |

| Refractive Index | n20/D 1.300 | [4] |

Thermal Stability

To quantitatively assess its thermal stability, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the recommended techniques. These methods can determine the onset of decomposition and any associated enthalpic changes.

Predicted Thermal Decomposition Behavior

Under inert conditions (e.g., nitrogen or argon atmosphere), the thermal decomposition of this compound is expected to proceed via radical mechanisms, likely initiated by the cleavage of the C-C bond between the fluorinated alkyl chain and the allylic carbon, which is typically the weakest bond in such structures.

Experimental Protocols for Thermal Stability Assessment

The following protocols are based on established ASTM standards for thermal analysis of volatile liquids.[5][6]

Objective: To determine the temperature at which the compound begins to decompose by measuring mass loss as a function of temperature.

Methodology: Based on ASTM E2550.[6]

-

Instrument: Thermogravimetric Analyzer (TGA).

-

Sample Preparation: A small, accurately weighed sample (5-10 mg) of this compound is placed in a hermetically sealed aluminum pan with a pinhole lid to allow for the escape of volatile decomposition products while minimizing evaporation at lower temperatures.

-

Experimental Conditions:

-

Atmosphere: High purity nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 500 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis: The temperature at which a 5% mass loss occurs (Td5%) is determined from the resulting mass vs. temperature curve. This is often taken as the onset of significant decomposition.

Objective: To detect exothermic or endothermic events associated with decomposition and to determine the onset temperature of such events.

Methodology: Based on ASTM E537.[5]

-

Instrument: Differential Scanning Calorimeter (DSC).

-

Sample Preparation: A small, accurately weighed sample (2-5 mg) of this compound is hermetically sealed in a high-pressure stainless steel pan.

-

Experimental Conditions:

-

Atmosphere: The sealed pan creates a self-generated atmosphere. For studying decomposition under pressure, an external nitrogen pressure can be applied.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 500 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis: The onset temperature of any significant exothermic peak in the heat flow vs. temperature curve is determined. This temperature indicates the beginning of a potentially hazardous decomposition.

Chemical Stability

The chemical stability of this compound is dictated by the reactivity of its carbon-carbon double bond, which is significantly influenced by the strongly electron-withdrawing perfluoroalkyl group. This deactivation makes the double bond less susceptible to electrophilic addition compared to non-fluorinated alkenes.

Stability in Acidic and Basic Media

| Reagent | Expected Reactivity |

| Strong Acids (e.g., conc. H₂SO₄) | Likely stable at room temperature. At elevated temperatures, slow electrophilic addition of the acid may occur, but the reaction is expected to be much slower than for typical alkenes due to the deactivated double bond. |

| Strong Bases (e.g., NaOH solution) | Generally stable. The C-F bonds are highly stable, and the double bond is not susceptible to nucleophilic attack by hydroxide under normal conditions. Elimination reactions are not possible. |

Stability towards Oxidation and Reduction

| Reagent | Expected Reactivity |

| Oxidizing Agents (e.g., KMnO₄) | The double bond can be cleaved under harsh oxidative conditions (hot, acidic KMnO₄). Under milder conditions (cold, alkaline KMnO₄), diol formation may occur, but the deactivated nature of the double bond may require more forcing conditions than for simple alkenes. |

| Reducing Agents (e.g., NaBH₄) | Sodium borohydride is not expected to reduce the isolated carbon-carbon double bond.[7] Catalytic hydrogenation (e.g., H₂/Pd-C) would be required to reduce the double bond to a single bond. |

Experimental Protocols for Chemical Stability Assessment

The following are generalized protocols to assess the chemical stability of this compound.

Objective: To determine the stability of the compound in the presence of a strong acid and a strong base at ambient and elevated temperatures.

Methodology:

-

Materials: this compound, concentrated sulfuric acid (98%), 5M sodium hydroxide solution, a suitable co-solvent immiscible with the aqueous phase and unreactive (e.g., perfluorohexane), gas chromatograph-mass spectrometer (GC-MS).

-

Procedure:

-

Prepare three sets of sealed vials.

-

To each vial, add 1 mL of a 10 mg/mL solution of the compound in the co-solvent.

-

To the first set, add 1 mL of deionized water (control).

-

To the second set, add 1 mL of concentrated H₂SO₄.

-

To the third set, add 1 mL of 5M NaOH.

-

Maintain one vial from each set at room temperature (25 °C) and place another in an oil bath at 80 °C.

-

After 24 hours, cool the vials, and carefully quench the acid and base reactions.

-

Extract the organic layer.

-

Analyze the organic layer by GC-MS to identify any degradation products and quantify the remaining parent compound.

-

Objective: To assess the stability of the compound towards a strong oxidizing agent.

Methodology:

-

Materials: this compound, potassium permanganate, dilute sulfuric acid, acetone (as a co-solvent), GC-MS.

-

Procedure:

-

Dissolve 100 mg of the compound in 10 mL of acetone in a round-bottom flask.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of 1% KMnO₄ in dilute H₂SO₄ dropwise with stirring.

-

Monitor the reaction by TLC or GC-MS.

-

Allow the reaction to proceed for 1 hour at 0 °C, then warm to room temperature for another hour.

-

Work up the reaction by adding a reducing agent (e.g., sodium bisulfite) to quench the excess KMnO₄.

-

Extract the product with a suitable organic solvent.

-

Analyze the extract by GC-MS to identify and quantify any oxidation products.

-

Relevance in Drug Development and Research

While this compound is not directly used as a pharmaceutical, its structural motifs are of interest in drug design. The incorporation of fluorine atoms into drug candidates can significantly enhance metabolic stability, binding affinity, and lipophilicity.[6][8] This compound can serve as a precursor for the synthesis of more complex fluorinated molecules. For example, the double bond can be functionalized through various chemical transformations (e.g., epoxidation, dihydroxylation, or radical additions) to introduce other functionalities, leading to novel fluorinated building blocks for medicinal chemistry.

No specific signaling pathways involving this compound have been identified in the literature, as its primary applications appear to be in the field of materials science, such as in the synthesis of fluoropolymers.[1]

Conclusion

This compound is a fluorinated alkene characterized by high thermal stability and a chemically deactivated double bond due to the strong electron-withdrawing effect of the perfluoroalkyl group. While it is expected to be resistant to many common chemical transformations under mild conditions, it can be functionalized under more forcing conditions. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of its thermal and chemical stability, which is essential for its safe handling and for the development of new applications in both materials science and synthetic organic chemistry. Further research is warranted to fully quantify its stability profile and explore its potential as a versatile fluorinated building block.

References

Health and Safety Handling Guidelines for 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development environments. The information provided is based on publicly available data and safety data sheets. It is not exhaustive and should be supplemented with a thorough review of the most current Safety Data Sheet (SDS) for the specific product being used, as well as adherence to all applicable local, state, and federal regulations. A comprehensive risk assessment should be conducted before handling this chemical.

Introduction

3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene (CAS No. 19430-93-4), also known as (perfluorobutyl)ethylene, is a fluorinated alkene used as an intermediate in chemical synthesis.[1] Its unique physicochemical properties, imparted by the high degree of fluorination, necessitate specific handling procedures to ensure the health and safety of laboratory personnel and to prevent environmental contamination. This guide provides an in-depth overview of the known health and safety aspects of this compound, including its physicochemical properties, toxicological profile, recommended handling procedures, and emergency protocols.

Physicochemical and Hazard Information

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is critical for understanding its behavior in a laboratory setting and for implementing appropriate safety measures.

Table 1: Physicochemical Properties of this compound